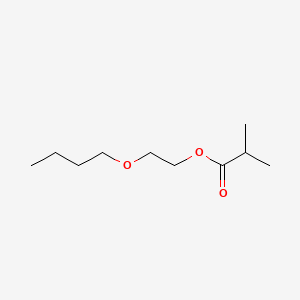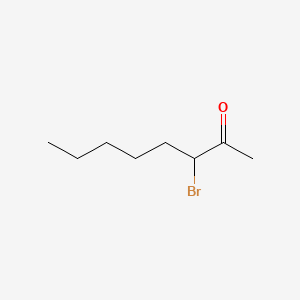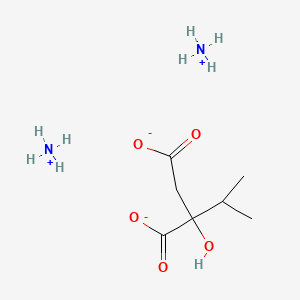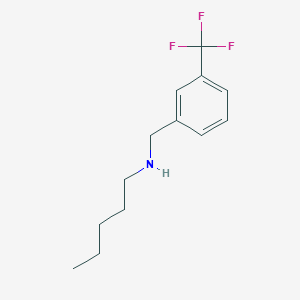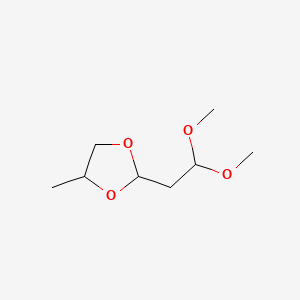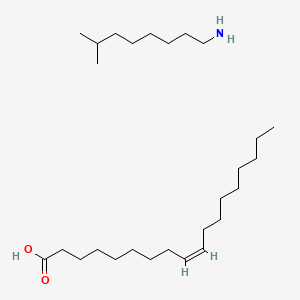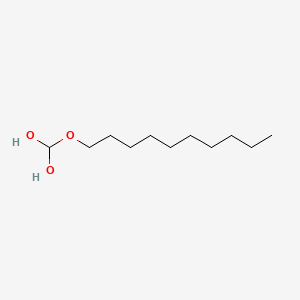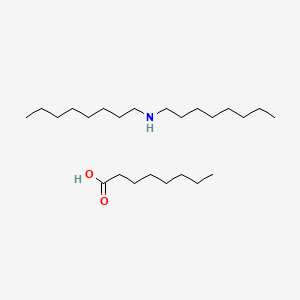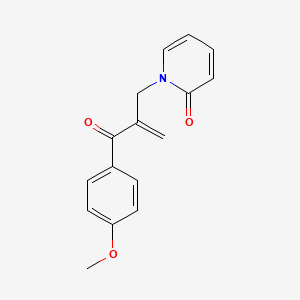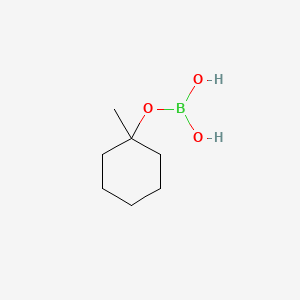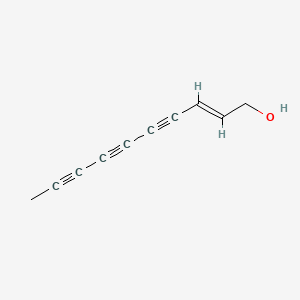
(Z)-2-Decene-4,6,8-triyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound characterized by its unique structure, which includes a decene backbone with three triple bonds (triyn) and a hydroxyl group (-ol)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Decene-4,6,8-triyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the coupling of alkyne precursors under specific conditions to form the triyn structure. The hydroxyl group is then introduced through a subsequent reaction, such as hydroboration-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-2-Decene-4,6,8-triyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
(Z)-2-Decene-4,6,8-triyn-1-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactive triple bonds make it a useful tool for labeling and tracking biomolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which (Z)-2-Decene-4,6,8-triyn-1-ol exerts its effects depends on its interactions with molecular targets. The triple bonds can participate in cycloaddition reactions, forming new ring structures. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to enzymes and receptors. These interactions can modulate biological pathways and processes, leading to various effects.
相似化合物的比较
Similar Compounds
(E)-2-Decene-4,6,8-triyn-1-ol: Similar structure but with different geometric configuration.
2-Decyne-4,6,8-triyn-1-ol: Lacks the Z-configuration, leading to different reactivity and properties.
2-Decene-4,6,8-triyn-1-amine: Contains an amine group instead of a hydroxyl group, resulting in different chemical behavior.
Uniqueness
(Z)-2-Decene-4,6,8-triyn-1-ol is unique due to its specific geometric configuration and the presence of both triple bonds and a hydroxyl group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
6071-46-1 |
|---|---|
分子式 |
C10H8O |
分子量 |
144.17 g/mol |
IUPAC 名称 |
(E)-dec-2-en-4,6,8-triyn-1-ol |
InChI |
InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |
InChI 键 |
JTVVPVMSFPTJLN-CMDGGOBGSA-N |
手性 SMILES |
CC#CC#CC#C/C=C/CO |
规范 SMILES |
CC#CC#CC#CC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


